Methyl 8-aminoquinoline-7-carboxylate Methyl 8-aminoquinoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 181285-05-2
VCID: VC20948382
InChI: InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3
SMILES: COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

Methyl 8-aminoquinoline-7-carboxylate

CAS No.: 181285-05-2

Cat. No.: VC20948382

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-aminoquinoline-7-carboxylate - 181285-05-2

Specification

CAS No. 181285-05-2
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name methyl 8-aminoquinoline-7-carboxylate
Standard InChI InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3
Standard InChI Key AHYRSTARDGGDCW-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N
Canonical SMILES COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N

Introduction

Chemical Identity and Properties

Methyl 8-aminoquinoline-7-carboxylate features a quinoline core structure, which consists of a benzene ring fused to a pyridine ring. This compound is characterized by its unique molecular structure, containing an amino group at position 8 and a carboxylate ester at position 7. These structural features contribute to its diverse chemical reactivity and biological properties.

Identification Data

The following table presents the key identification parameters for Methyl 8-aminoquinoline-7-carboxylate:

ParameterValue
CAS Number181285-05-2
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
IUPAC Namemethyl 8-aminoquinoline-7-carboxylate
Standard InChIInChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3
Standard InChIKeyAHYRSTARDGGDCW-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)N

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that influence its behavior in various applications:

  • Solubility: Typically soluble in organic solvents such as DMSO and methanol

  • Storage: Recommended to store at room temperature (RT)

  • Physical Form: Solid

  • Structure: Contains a quinoline scaffold with an amino group (NH₂) at position 8 and a methyl carboxylate group (COOCH₃) at position 7

Structural Characteristics

Molecular Structure

Methyl 8-aminoquinoline-7-carboxylate contains a quinoline nucleus with specific substituents that define its chemical identity. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The compound features:

  • An amino group (-NH₂) at position 8

  • A methyl carboxylate group (-COOCH₃) at position 7

  • The fusion of these functional groups on the quinoline scaffold contributes to its unique chemical and biological properties

Structure-Activity Relationships

The position and nature of the substituents on the quinoline ring play crucial roles in determining the compound's reactivity and biological activities:

  • The amino group at position 8 introduces a nucleophilic site that can participate in various reactions

  • The methyl carboxylate group at position 7 provides a site for further functionalization

  • The proximity of these two functional groups creates a unique electronic environment that influences the compound's properties and reactivity

Synthesis Methods

General Synthetic Approaches

The synthesis of methyl 8-aminoquinoline-7-carboxylate can be achieved through several methods involving the manipulation of quinoline derivatives. These techniques often focus on:

  • Introduction of an amino group at the eighth position

  • Esterification at the seventh position to form the desired carboxylate ester

  • Appropriate protection and deprotection strategies to ensure selectivity

Biological Activities

Antioxidant Properties

Research indicates that methyl 8-aminoquinoline-7-carboxylate may exhibit antioxidant effects, potentially protecting cells from oxidative stress. This property makes it an interesting candidate for further investigation in contexts where oxidative damage is a concern, such as:

  • Neurodegenerative diseases

  • Aging-related conditions

  • Inflammatory processes

Research Applications

Medicinal Chemistry Applications

Methyl 8-aminoquinoline-7-carboxylate has potential applications in medicinal chemistry due to its unique structural features:

  • As a building block for the synthesis of more complex bioactive molecules

  • In structure-activity relationship studies to understand the impact of specific functional groups on biological activity

  • As a scaffold for the development of potential drug candidates

Organic Synthesis Applications

In organic synthesis, this compound can serve as:

  • A versatile intermediate for the preparation of more complex quinoline derivatives

  • A starting material for the development of novel heterocyclic compounds

  • A model system for studying specific chemical transformations on the quinoline scaffold

Laboratory Protocols

For laboratory use, specific protocols for handling and preparing solutions of methyl 8-aminoquinoline-7-carboxylate have been documented:

Preparation1 mg5 mg10 mg
1 mM4.9454 mL24.7268 mL49.4535 mL
5 mM0.9891 mL4.9454 mL9.8907 mL
10 mM0.4945 mL2.4727 mL4.9454 mL
General handling tips include:
  • Select appropriate solvents for stock solution preparation

  • Store prepared solutions separately to avoid degradation from repeated freezing and thawing

  • For long-term storage at -80°C, use within 6 months; at -20°C, use within 1 month

  • To increase solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial

Comparison with Related Compounds

Structural Analogs

Several related compounds share structural similarities with methyl 8-aminoquinoline-7-carboxylate but differ in specific aspects:

CompoundKey DifferencesMolecular WeightCAS Number
Methyl 8-aminoquinoline-4-carboxylateCarboxylate at position 4 instead of 7202.21 g/mol1394083-99-8
7-Methyl-8-aminoquinolineMethyl group instead of carboxylate at position 7158.2 g/mol5470-82-6
8-Aminoquinoline (unsubstituted)Lacks the carboxylate group at position 7144.17 g/mol-
These structural differences can significantly affect the chemical reactivity and biological properties of these compounds.

Functional Variations

The variations in functional groups among quinoline derivatives can lead to significant differences in their properties:

Current Research and Future Perspectives

Recent Developments

Current research on methyl 8-aminoquinoline-7-carboxylate and related compounds focuses on:

  • Exploring their potential as building blocks for more complex bioactive molecules

  • Investigating their biological activities in different experimental models

  • Developing new synthetic approaches to optimize their preparation

Future Research Directions

Potential future research directions may include:

  • Detailed investigation of the antioxidant mechanisms

  • Structure-activity relationship studies to optimize biological activities

  • Development of derivatives with enhanced properties for specific applications

  • Exploration of potential therapeutic applications in various disease models

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